

Technical Guide: Spectroscopic Data of (Pentafluorophenyl)dimethylsilane

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: (Pentafluorophenyl)dimethylsilane

CAS No.: 13888-77-2

Cat. No.: B1143868

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Compound Overview & Significance

(Pentafluorophenyl)dimethylsilane (

) is a specialized organosilicon reagent combining the lipophilicity and electron-withdrawing nature of the perfluorophenyl group with the reactivity of a hydrosilane. It serves as a critical building block in the synthesis of fluorine-tagged molecules, silyl ethers, and as a chain transfer agent in polymerization.

- IUPAC Name: **(Pentafluorophenyl)dimethylsilane**
- CAS Number: 13888-77-2[1][2]
- Molecular Formula:
- Molecular Weight: 226.22 g/mol
- Physical State: Colorless liquid[3][4]
- Boiling Point: 61–62 °C (20 mmHg)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is critical for purity assessment. The electron-withdrawing

group induces unique shielding effects compared to non-fluorinated analogs (e.g., phenyldimethylsilane).

Proton NMR (¹H)

The spectrum is characterized by the distinct coupling between the silyl hydride (Si-H) and the methyl protons (Si-Me), as well as long-range coupling to fluorine.

Signal Assignment	Shift (, ppm)	Multiplicity	Integration	Coupling Constants (, Hz)	Notes
Si-H	4.57	Septet	1H		Diagnostic silyl hydride signal.
Si-Me	0.15	Doublet of Triplets	6H	,	Coupled to Si-H and ortho-F.

Solvent: Benzene-d

(

). Note that in

, shifts may move slightly downfield.

Carbon-13 NMR (¹³C)

The carbon spectrum is dominated by the complex multiplet patterns of the perfluorinated ring due to large

coupling constants (

Hz).

- Si-Me:

-3.0 to -5.0 ppm (Singlet or weak multiplet).

- Aromatic C-F:

136–150 ppm (Complex multiplets, typically appearing as broad doublets/triplets due to C-F coupling).

- Ipso-C:

105–115 ppm (Triplet of triplets).

Fluorine-19 NMR (^{19}F)

The

^{19}F spectrum provides the most rapid confirmation of the intact

group.

Position	Shift (, ppm)	Multiplicity	Notes
Ortho (2,6-F)	-126 to -128	Multiplet	Closest to Silicon; shows through-space interaction.
Para (4-F)	-150 to -154	Triplet	Diagnostic for para-substitution.
Meta (3,5-F)	-161 to -163	Multiplet	Most shielded fluorine environment.

Referenced to

(0 ppm) or

(-164.9 ppm).

Infrared Spectroscopy (FT-IR)

The IR spectrum is used to monitor the progress of hydrosilylation reactions by tracking the disappearance of the Si-H stretch.

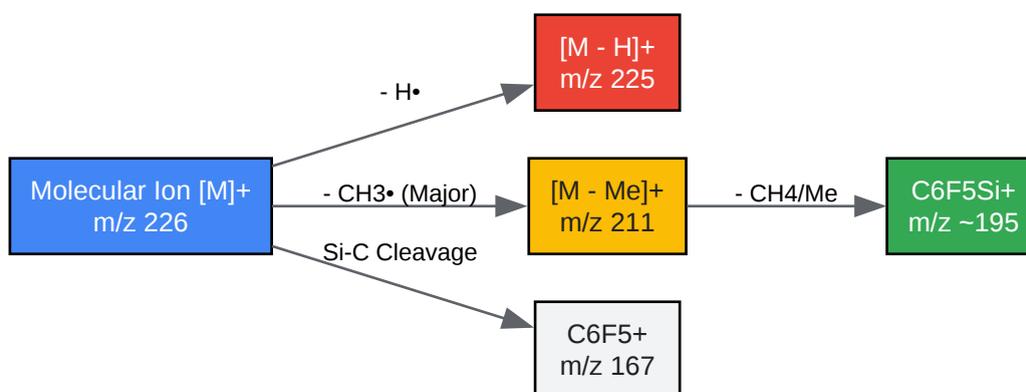
Functional Group	Wavenumber ()	Intensity	Assignment
Si-H	2140 – 2180	Strong, Sharp	Critical Diagnostic. Higher frequency than PhSiMe H (~2125) due to electron-withdrawing
C-F (Aromatic)	1450 – 1520	Very Strong	Characteristic perfluoroaromatic ring breathing/stretching.
Si-C	1250, 820 – 850	Medium	Si-Me deformation and stretching.
C-H (Alkyl)	2900 – 2970	Weak	Methyl C-H stretches.

Mass Spectrometry (MS)

The fragmentation pattern is driven by the stability of the silyl cation and the robustness of the perfluorophenyl ring.

Fragmentation Pathway Visualization

The following diagram illustrates the primary ionization and fragmentation logic for



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Figure 1: Proposed EI-MS fragmentation pathway highlighting the loss of methyl and hydride radicals.

Experimental Protocols

Protocol 1: NMR Sample Preparation

- Solvent Choice: Benzene-d

(

) is preferred over Chloroform-d (

) for organosilicon hydrides.

can contain traces of acid (DCI) which may promote hydrolysis or halogen exchange on the silicon center.

- Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent.
- Tube: Use high-quality 5mm NMR tubes, oven-dried to remove moisture (Si-H is moisture sensitive in the presence of nucleophiles).

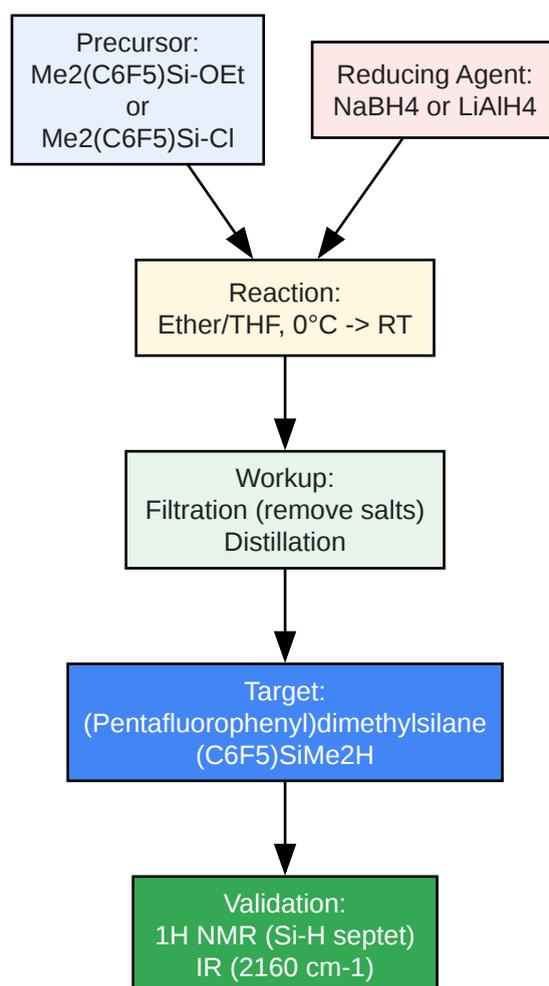
Protocol 2: Monitoring Hydrosilylation via IR

- Baseline: Take a background scan of the neat alkene/alkyne substrate.

- Zero-Point: Record the IR of the reaction mixture immediately after adding **(Pentafluorophenyl)dimethylsilane**. Note the intensity of the peak at ~ 2160 cm⁻¹.
- Monitoring: Sample every 30-60 minutes. The reaction is complete when the band at ~ 2160 cm⁻¹ vanishes or plateaus (if excess silane is used).

Synthesis & Workflow Logic

The synthesis typically involves the reduction of the corresponding alkoxy silane or chlorosilane. The following workflow demonstrates the logic for generating the spectroscopic sample.



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Figure 2: Synthetic workflow for the preparation and validation of the target silane.

References

- Royal Society of Chemistry (RSC). Synthesis of Hydrosilanes via Lewis-Base-Catalyzed Reduction of Alkoxysilane. Retrieved from [[Link](#)] (Data inferred from analogs 2c/2f in Supplementary Info).
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